molecular formula C10H12N4O4S2 B4685104 5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE

5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B4685104
M. Wt: 316.4 g/mol
InChI Key: VDDMZRUCSHJUEH-UHFFFAOYSA-N
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Description

5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE: is a complex organic compound characterized by the presence of ethanesulfonyl and methanesulfonyl groups attached to a tetrazole ring

Properties

IUPAC Name

5-ethylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S2/c1-3-20(17,18)10-11-12-13-14(10)8-6-4-5-7-9(8)19(2,15)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDMZRUCSHJUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methanesulfonylphenylhydrazine with ethyl ethanesulfonate under controlled conditions to form the desired tetrazole compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(METHANESULFONYL)PHENYLBORONIC ACID: Shares the methanesulfonyl group but differs in the presence of a boronic acid moiety.

    5-[(2-METHANESULFONYLPHENYL)AMINO]PENTANOIC ACID: Contains a similar methanesulfonylphenyl group but has an amino and pentanoic acid structure.

Uniqueness

5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE is unique due to its combination of ethanesulfonyl and methanesulfonyl groups attached to a tetrazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE
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5-(ETHANESULFONYL)-1-(2-METHANESULFONYLPHENYL)-1H-1,2,3,4-TETRAZOLE

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